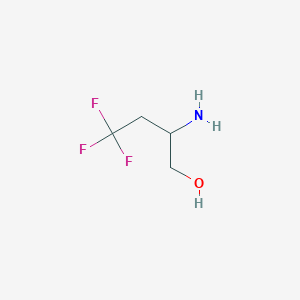

2-amino-4,4,4-trifluoro-1-Butanol

Übersicht

Beschreibung

2-amino-4,4,4-trifluoro-1-Butanol is a fluorinated organic compound with the molecular formula C4H8F3NO. This compound is characterized by the presence of an amino group (-NH2) and a trifluoromethyl group (-CF3) attached to a butanol backbone. The trifluoromethyl group imparts unique chemical properties, making it a valuable compound in various scientific and industrial applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-4,4,4-trifluoro-1-Butanol can be achieved through several methods. One common approach involves the alkylation of a glycine Schiff base with trifluoromethyl iodide (CF3-CH2-I) under basic conditions. This reaction forms a Ni(II) complex, which is subsequently disassembled to yield the desired product .

Industrial Production Methods

For large-scale production, the method employs a recyclable chiral auxiliary to form the corresponding Ni(II) complex with glycine Schiff base. This complex is alkylated with trifluoromethyl iodide under basic conditions. The resultant alkylated Ni(II) complex is then disassembled to reclaim the chiral auxiliary and produce this compound .

Analyse Chemischer Reaktionen

Oxidation Reactions

The primary amino group undergoes oxidation under controlled conditions:

-

Reagents : Hydrogen peroxide (H₂O₂), potassium permanganate (KMnO₄), or enzymatic systems.

-

Products : Forms imine oxides or nitroxides, which are intermediates for bioactive molecules .

Example Reaction :

Applications: Oxidized derivatives enhance metabolic stability in drug candidates.

Substitution Reactions

The hydroxyl group participates in nucleophilic substitution:

-

Conditions : Catalyzed by acids (H₂SO₄) or bases (KOH).

-

Leaving Groups : –OH replaced by halides (–Cl, –Br) or amines .

Key Pathway :

Applications: Chlorinated analogs serve as intermediates for kinase inhibitors.

Condensation Reactions

The amino and hydroxyl groups facilitate cyclocondensation:

-

Partners : Aldehydes, ketones, or carboxylic acids.

-

Products : Five- or six-membered heterocycles (e.g., oxazolines, pyrimidines) .

Example :

Condensation with benzaldehyde forms a tricyclic oxazoline derivative:

Applications: Antimicrobial agents and enzyme inhibitors.

Esterification and Acylation

The hydroxyl group reacts with acylating agents:

Reaction Table :

| Reactant | Conditions | Product | Application |

|---|---|---|---|

| Acetic anhydride | 80°C, H₂SO₄ | 2-Amino-4,4,4-trifluoro-1-acetate | Prodrug synthesis |

| Acryloyl chloride | RT, DMF, base | Acrylate derivative | Polymer crosslinkers |

Peptide Incorporation

The compound acts as a leucine bioisostere in peptide synthesis:

-

Method : Solid-phase peptide synthesis (SPPS) using Fmoc-protected derivatives .

-

Mechanism : Mimics leucine’s steric bulk while enhancing metabolic resistance via CF₃ .

Case Study :

(S)-N-Fmoc-2-amino-4,4,4-trifluorobutanoic acid (synthesized via Ni(II)-complex alkylation) incorporates into peptides with >99% enantiomeric purity .

Reduction and Hydrogenolysis

The trifluoromethyl group stabilizes radicals during reductions:

-

Reagents : Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄).

Example :

Applications: Surfactants or fluorinated polymers .

Stereochemical Transformations

Enantioselective reactions leverage chiral nickel complexes:

-

Catalyst : Ni(II)-(S)-BPB/(S)-proline complexes.

-

Outcome : Enantiomerically pure (S)- or (R)-isomers for asymmetric drug synthesis .

Optimized Conditions :

Stability and Degradation

-

Hydrolysis : Resistant under neutral pH but degrades in strong acids/bases to form trifluoroacetic acid derivatives .

This compound’s reactivity profile underscores its versatility in synthesizing fluorinated pharmaceuticals, agrochemicals, and materials. Future research may explore its catalytic asymmetric reactions and bioconjugation techniques.

Wissenschaftliche Forschungsanwendungen

Chemistry

2-Amino-4,4,4-trifluoro-1-butanol serves as a crucial building block in the synthesis of various fluorinated compounds. Its unique properties allow it to act as a reagent in organic synthesis processes.

Biology

In biological research, this compound is employed to study enzyme mechanisms and protein-ligand interactions. Its fluorinated structure offers insights into how modifications can affect biological activity.

Medicine

The compound is investigated for its potential in drug design as a bioisostere of leucine moiety. This application is particularly relevant in developing pharmaceuticals with enhanced metabolic stability and bioactivity. It has been noted for its ability to mimic natural amino acids while providing improved pharmacological properties .

Case Study 1: Drug Development

Research has demonstrated that derivatives of this compound can be utilized in designing peptides and peptidomimetics that exhibit favorable biological activity. For instance, studies have shown that incorporating this compound into peptide structures can enhance their binding affinity and selectivity towards specific biological targets .

Case Study 2: Specialty Chemicals

In industrial applications, this compound has been used in producing specialty chemicals with enhanced properties. These chemicals are often utilized in materials science for developing advanced materials that require specific thermal or chemical stability .

Comparative Data Table

| Application Area | Specific Use | Benefits |

|---|---|---|

| Chemistry | Building block for fluorinated compounds | Enhances reactivity and stability |

| Biology | Study of enzyme mechanisms | Provides insights into protein interactions |

| Medicine | Drug design (bioisostere of leucine) | Improved metabolic stability and bioactivity |

| Industry | Production of specialty chemicals | Development of advanced materials |

Wirkmechanismus

The mechanism of action of 2-amino-4,4,4-trifluoro-1-Butanol involves its interaction with molecular targets through hydrogen bonding and hydrophobic interactions. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to interact more effectively with hydrophobic pockets in proteins and enzymes. This interaction can modulate the activity of the target proteins, leading to various biological effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

4,4,4-Trifluoro-1-butanol: Similar structure but lacks the amino group.

4,4,4-Trifluoro-2-methyl-1-butanol: Contains a methyl group instead of an amino group.

2-amino-4,4,4-trifluorobutanoic acid: Similar structure but with a carboxylic acid group instead of a hydroxyl group .

Uniqueness

2-amino-4,4,4-trifluoro-1-Butanol is unique due to the presence of both an amino group and a trifluoromethyl group on the same molecule. This combination imparts distinct chemical properties, making it a versatile compound in various applications. The trifluoromethyl group enhances the compound’s stability and lipophilicity, while the amino group provides reactivity for further chemical modifications .

Biologische Aktivität

2-Amino-4,4,4-trifluoro-1-butanol is a fluorinated alcohol that has garnered attention for its potential biological activities and applications in various fields, including medicinal chemistry and environmental science. This compound features a trifluoromethyl group, which significantly influences its chemical reactivity and interactions with biological systems.

Chemical Structure and Properties

- Chemical Formula : C5H9F3N

- Molecular Weight : 155.13 g/mol

- IUPAC Name : this compound

The presence of fluorine atoms enhances the compound's lipophilicity, allowing it to interact effectively with hydrophobic regions of proteins and enzymes, which may modulate their activity.

The biological activity of this compound is primarily attributed to its ability to form hydrogen bonds and interact with various biomolecules. The trifluoromethyl group enhances the stability and reactivity of the compound, making it a valuable candidate for further research in pharmacology and biochemistry.

Case Studies and Research Findings

- Antimicrobial Activity : Research has indicated that compounds similar to this compound exhibit significant antimicrobial properties against various pathogens. For instance, studies have shown that fluorinated compounds can inhibit the growth of Gram-negative bacteria such as Acinetobacter baumannii and Pseudomonas aeruginosa .

- Toxicological Assessments : A study evaluating the toxicological profile of related compounds revealed that while some derivatives exhibited hepatotoxicity at high doses, others demonstrated favorable safety profiles. The no observed adverse effect level (NOAEL) was determined to be 50 mg/kg body weight per day for certain derivatives .

- Pharmacological Potential : The unique molecular structure of this compound suggests potential applications as a precursor in pharmaceutical synthesis. Its ability to modulate enzyme activity could lead to the development of new therapeutic agents targeting specific diseases .

Comparative Analysis with Similar Compounds

| Compound Name | Structure Type | Biological Activity |

|---|---|---|

| This compound | Fluorinated alcohol | Antimicrobial and potential drug precursor |

| 2-Methyl-4,4,4-trifluorobutanal | Fluorinated aldehyde | Antimicrobial activity |

| 2-Amino-4,4,4-trifluorobutyric acid | Amino acid | Neuroprotective effects |

Eigenschaften

IUPAC Name |

2-amino-4,4,4-trifluorobutan-1-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H8F3NO/c5-4(6,7)1-3(8)2-9/h3,9H,1-2,8H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CYRIDDDXXMMLMU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(CO)N)C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H8F3NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

143.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Synthesis routes and methods V

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.